2,3-Bis-(4-pyridyl)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

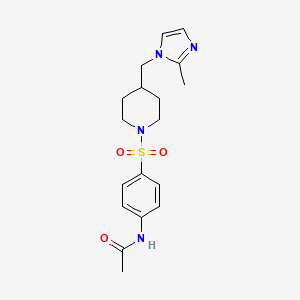

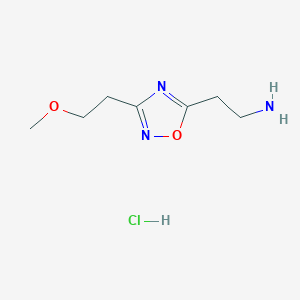

2,3-Bis-(4-pyridyl)butane is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 . It is used for research purposes, particularly in proteomics research .

Synthesis Analysis

A new metal–organic framework, namely, { [Cu (bib) 2 ]·NO 3 ·4H 2 O} n ( 1) (bib = 2,3-bis (4-pyridyl)butane), was synthesized and characterized . In the structure of 1, nitrogen atoms of four bib ligands bind to the tetrahedrally coordinated metal ion .Molecular Structure Analysis

The 2,3-bis (4-pyridyl)butane molecule contains a total of 33 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 212.29 and a molecular formula of C14H16N2 .Scientific Research Applications

Complexation with Carboxylatopillar[5]arene

- 2,3-Bis-(4-pyridyl)butane derivatives demonstrate significant binding behavior with negatively charged carboxylatopillar[5]arene, exhibiting large association constants in aqueous solutions. This behavior is highly influenced by the position of the substituents on the pyridinium ring, affecting the association constants and binding modes (Li et al., 2011).

Coordination Compounds and Photocatalytic Properties

- Reactions of this compound with copper halide/thiocyanate lead to novel copper complexes that have been found to possess significant photocatalytic properties, particularly in the degradation of certain dyes under visible light (Niu et al., 2018).

Modification of Polyoxometalate Anions

- This compound is used in the construction of polyoxometalate-based compounds, influencing the formation of complex structures and demonstrating electrocatalytic activities and fluorescent properties, as well as photocatalytic activities for the decomposition of various organic dyes (Wang et al., 2014).

Synthesis of Pyrano[2,3-d]pyrimidinone and Pyrido[2,3-d]pyrimidine Derivatives

- Utilized in the synthesis of pyrano[2,3-d]pyrimidinone and pyrido[2,3-d]pyrimidine derivatives, this compound shows effectiveness in promoting synthesis under specific conditions, offering advantages like short reaction times and high yields (Jolodar et al., 2017).

Molecular Complementarity in Co-Crystal

- Studies indicate the effectiveness of 2,3-bis(4-pyridyl)butane in co-crystal engineering, showing its potential in crystallization techniques and highlighting the importance of geometric fit and hydrogen bonding in co-crystal formation (Wu & Liu, 2013).

Mechanism of Action

Properties

IUPAC Name |

4-(3-pyridin-4-ylbutan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJXWHRUXUVTKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415983.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)